3-Isopropylcyclobutanecarboxylic acid

Medicinal Chemistry ADME Lipophilicity

3-Isopropylcyclobutanecarboxylic acid (CAS 13363-91-2) is a cyclic carboxylic acid featuring a strained four-membered cyclobutane ring with an isopropyl substituent at the 3-position. Its molecular formula is C₈H₁₄O₂, with a molecular weight of 142.20 g/mol.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 13363-91-2
Cat. No. B176483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropylcyclobutanecarboxylic acid
CAS13363-91-2
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC(C)C1CC(C1)C(=O)O
InChIInChI=1S/C8H14O2/c1-5(2)6-3-7(4-6)8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10)
InChIKeySIDXWUAGUXXTNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropylcyclobutanecarboxylic Acid (CAS 13363-91-2) for Pharmaceutical R&D and Chemical Synthesis


3-Isopropylcyclobutanecarboxylic acid (CAS 13363-91-2) is a cyclic carboxylic acid featuring a strained four-membered cyclobutane ring with an isopropyl substituent at the 3-position [1]. Its molecular formula is C₈H₁₄O₂, with a molecular weight of 142.20 g/mol . The compound exists as a liquid at room temperature, has a boiling point of 222.4 °C at 760 mmHg, a density of 1.05 g/cm³, and a calculated XLogP3-AA of 1.8, indicating moderate lipophilicity [1]. It serves primarily as a versatile building block in organic synthesis and medicinal chemistry for constructing more complex molecules, particularly those requiring a conformationally constrained, non-planar scaffold .

Why 3-Isopropylcyclobutanecarboxylic Acid Cannot Be Substituted by Other Cyclobutanecarboxylic Acids


Direct substitution of 3-isopropylcyclobutanecarboxylic acid with other cyclobutanecarboxylic acid derivatives (e.g., 3-methyl, 3-ethyl, or 1-isopropyl regioisomers) is not feasible without altering critical physicochemical and pharmacological parameters [1]. The size and branching of the 3-isopropyl group confer a distinct steric and lipophilic profile that impacts molecular conformation, receptor binding, and overall drug-like properties [1]. Specifically, the calculated LogP value of 1.8 is significantly higher than that of the 3-methyl analog (LogP 1.12), leading to different solubility and membrane permeability characteristics . Furthermore, the regioisomer 1-isopropylcyclobutanecarboxylic acid presents a completely different spatial arrangement of the functional groups, which would drastically alter its reactivity and biological interactions .

Quantitative Differentiation of 3-Isopropylcyclobutanecarboxylic Acid from Structural Analogs


Lipophilicity (LogP) Advantage Over 3-Methyl and 3-Ethyl Analogs

3-Isopropylcyclobutanecarboxylic acid exhibits a significantly higher lipophilicity than its 3-methyl and 3-ethyl counterparts, as measured by calculated LogP values [1]. This property is critical for predicting membrane permeability and distribution in biological systems. The isopropyl group's increased hydrophobic surface area directly translates to a higher LogP, which can be advantageous for targeting lipophilic binding pockets or crossing the blood-brain barrier.

Medicinal Chemistry ADME Lipophilicity

Regioisomeric Differentiation: 3-Isopropyl vs. 1-Isopropyl Substitution

The position of the isopropyl group on the cyclobutane ring is a critical determinant of molecular shape and reactivity. 3-Isopropylcyclobutanecarboxylic acid (CAS 13363-91-2) and 1-isopropylcyclobutanecarboxylic acid (CAS 610791-04-3) are regioisomers with identical molecular formulas and weights, yet they are distinct chemical entities with different InChIKeys and therefore different 3D conformations [1]. This spatial difference will lead to divergent interactions with biological targets or in chemical reactions.

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Molecular Weight and Physicochemical Differentiation from 3-tert-Butyl Analog

While 3-isopropylcyclobutanecarboxylic acid and 3-tert-butylcyclobutanecarboxylic acid share the same core scaffold, the latter's larger, more sterically hindered tert-butyl group results in a significant increase in molecular weight and alters the molecule's physical properties [1]. This difference can be a key factor during lead optimization, where increasing molecular weight is generally avoided due to its negative impact on oral bioavailability.

Physicochemical Properties Medicinal Chemistry Lead Optimization

Critical Intermediate for Chiral Amino Acid Synthesis via Asymmetric Strecker Reaction

3-Isopropylcyclobutanecarboxylic acid is a key structural motif in the synthesis of novel non-racemic amino acids, such as (+)-1-amino-2-isopropylcyclobutanecarboxylic acid (ACBC), via an asymmetric Strecker reaction . This synthetic route demonstrates the compound's utility in producing conformationally constrained amino acids, which are valuable tools for probing peptide conformation and developing peptidomimetic drugs.

Asymmetric Synthesis Amino Acids Medicinal Chemistry

Primary Application Scenarios for 3-Isopropylcyclobutanecarboxylic Acid


Synthesis of Conformationally Constrained Amino Acids and Peptidomimetics

3-Isopropylcyclobutanecarboxylic acid is an ideal starting material for the synthesis of sterically hindered, non-natural amino acids via asymmetric Strecker reactions [1]. The resulting cyclobutane-containing amino acids, such as (+)-1-amino-2-isopropylcyclobutanecarboxylic acid (ACBC), are valuable building blocks for creating peptidomimetics with enhanced metabolic stability and defined 3D structures. Its specific substitution pattern is essential for this synthetic pathway.

Medicinal Chemistry Lead Optimization Requiring a Lipophilic, Low-Molecular-Weight Scaffold

When a medicinal chemistry project requires a lipophilic fragment (LogP 1.8) [1] that is both small (MW 142.2) and rigid, 3-isopropylcyclobutanecarboxylic acid offers a quantifiable advantage over both smaller (e.g., 3-methyl, LogP 1.12) and larger (e.g., 3-tert-butyl, MW 156.2) analogs . This makes it a strategic choice for balancing lipophilicity and size during lead optimization, particularly for CNS or intracellular targets where membrane permeability is critical.

Building Block for Diverse Chemical Libraries via Carboxylic Acid Derivatization

The carboxylic acid functional group of 3-isopropylcyclobutanecarboxylic acid allows for a wide range of derivatizations, including amide coupling, esterification, and reduction [1]. This versatility enables its use as a core scaffold for generating diverse small-molecule libraries. The unique 3-isopropyl substitution on the cyclobutane ring imparts a distinct shape and steric environment to any library member, increasing the likelihood of discovering novel bioactive molecules with unique pharmacological profiles.

Patented Drug Development and Structure-Activity Relationship (SAR) Studies

Given its specific regio- and stereochemical properties, 3-isopropylcyclobutanecarboxylic acid is a valuable tool for exploring SAR in patented drug series [1]. Its use in place of other alkyl-cyclobutanecarboxylic acids can lead to distinct biological activity and intellectual property positions. The well-defined differences in LogP and steric bulk compared to close analogs are critical for SAR interpretation and for securing novel composition-of-matter patents.

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